molecular formula C9H10N4O B11908994 6-Methoxyquinazoline-2,4-diamine CAS No. 141400-11-5

6-Methoxyquinazoline-2,4-diamine

Cat. No.: B11908994
CAS No.: 141400-11-5
M. Wt: 190.20 g/mol
InChI Key: DVUNMOYZMLAHNY-UHFFFAOYSA-N
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Description

6-Methoxyquinazoline-2,4-diamine is a heterocyclic organic compound with the molecular formula C9H10N4O. It belongs to the quinazoline family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyquinazoline-2,4-diamine typically involves the reaction of anthranilic acid derivatives with amines under specific conditions. One common method is the Niementowski synthesis, where anthranilic acid reacts with formamide to produce quinazoline derivatives . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyquinazoline-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to different substituted derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methoxyquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and disrupting cellular processes. This inhibition can lead to the suppression of cancer cell proliferation and the reduction of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxyquinazoline-2,4-diamine stands out due to its methoxy group at the 6-position, which influences its chemical reactivity and biological activity. This unique substitution pattern contributes to its potential as a versatile scaffold in drug design and development.

Properties

CAS No.

141400-11-5

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

6-methoxyquinazoline-2,4-diamine

InChI

InChI=1S/C9H10N4O/c1-14-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3,(H4,10,11,12,13)

InChI Key

DVUNMOYZMLAHNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N=C2N)N

Origin of Product

United States

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